3-(2,5-Dichlorophenyl)-5-fluorobenzoic acid
Description
3-(2,5-Dichlorophenyl)-5-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a 2,5-dichlorophenyl substituent at the 3-position and a fluorine atom at the 5-position of the benzoic acid core. This compound is of interest in medicinal and agrochemical research due to the electronic effects imparted by its halogen substituents, which influence its acidity, solubility, and reactivity. The dichlorophenyl group enhances lipophilicity, while the fluorine atom modulates electronic properties, making it a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-9-1-2-12(15)11(6-9)7-3-8(13(17)18)5-10(16)4-7/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXATYQYEOFAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CC(=C2)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691232 | |
| Record name | 2',5'-Dichloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-45-0 | |
| Record name | 2',5'-Dichloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of 3-(2,5-Dichlorophenyl)-5-fluorobenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dichlorophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the chlorine or fluorine atoms.
Oxidation and Reduction Reactions: Products include carboxylates or alcohols, depending on the specific reaction conditions.
Scientific Research Applications
3-(2,5-Dichlorophenyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities or receptor functions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Dichlorophenyl-Containing Benzoic Acid Derivatives
Key Observations :
- Halogen Effects : The 2,5-dichlorophenyl group in the target compound increases steric bulk compared to 2,5-difluorophenyl analogs (e.g., 3-chloro-5-(2,5-difluorophenyl)benzoic acid), reducing solubility but enhancing membrane permeability .
- Functional Group Impact : Replacement of the carboxylic acid with a boronic acid group (as in ) shifts reactivity toward cross-coupling reactions, highlighting the versatility of the dichlorophenyl scaffold .
Table 2: Comparative Physicochemical Data
Key Observations :
- Lipophilicity : The target compound’s higher LogP (3.2) compared to difluorophenyl analogs (2.8) suggests better cell membrane penetration, critical for drug delivery .
- Acidity : The fluorine atom at the 5-position lowers the pKa of the carboxylic acid group, enhancing its ionization at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
